

Technical Guide: (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B596174

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is a substituted pyridine derivative incorporating a boronic acid moiety. This functional group makes it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural features, including the fluorine and ethoxy groups on the pyridine ring, allow for the introduction of this specific heterocycle into more complex molecules. Such building blocks are of significant interest in medicinal chemistry and drug discovery for the synthesis of novel compounds with potential therapeutic applications. Boronic acids and their derivatives are key components in the development of enzyme inhibitors and other pharmacologically active agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Properties

The key chemical and physical properties of **(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid** are summarized in the table below.

Property	Value
Molecular Formula	C7H9BFNO3
Molecular Weight	185.0 g/mol
CAS Number	1259370-15-4[5][6]
Appearance	Solid (predicted)
Canonical SMILES	CCOC1=CC(B(O)O)=C(F)C=N1[6]
InChI	InChI=1S/C7H9BFNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3[6]

Synthesis

A representative experimental protocol for the synthesis of **(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid** is detailed below. This procedure is based on established methods for the preparation of pyridylboronic acids from their corresponding halopyridines.

Experimental Protocol: Synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

This protocol describes the synthesis via a lithium-halogen exchange followed by borylation.

Materials:

- 4-Bromo-2-ethoxy-5-fluoropyridine
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
- Triisopropyl borate
- Hydrochloric acid (1 M aqueous solution)
- Ethyl acetate

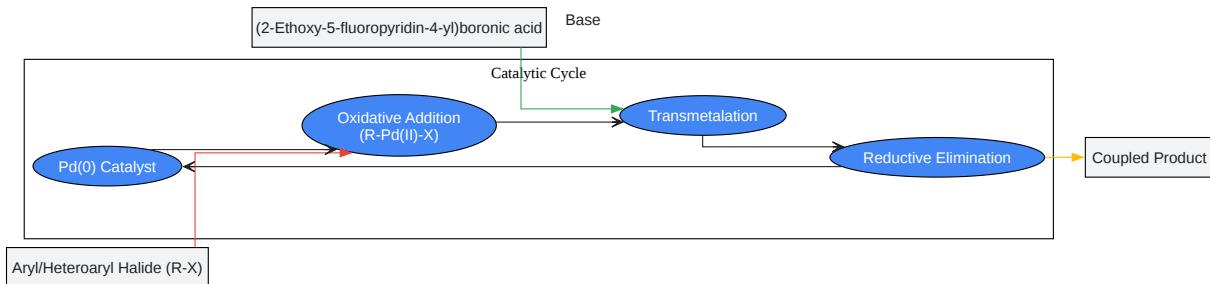
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Nitrogen gas supply
- Standard glassware for anhydrous reactions

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-ethoxy-5-fluoropyridine (1.0 eq) and anhydrous THF (10 mL per mmol of the starting material).
- Cool the resulting solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
- Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is approximately 2.
- Stir the biphasic mixture vigorously for 30 minutes.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (2 x 15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- The crude **(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid** can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

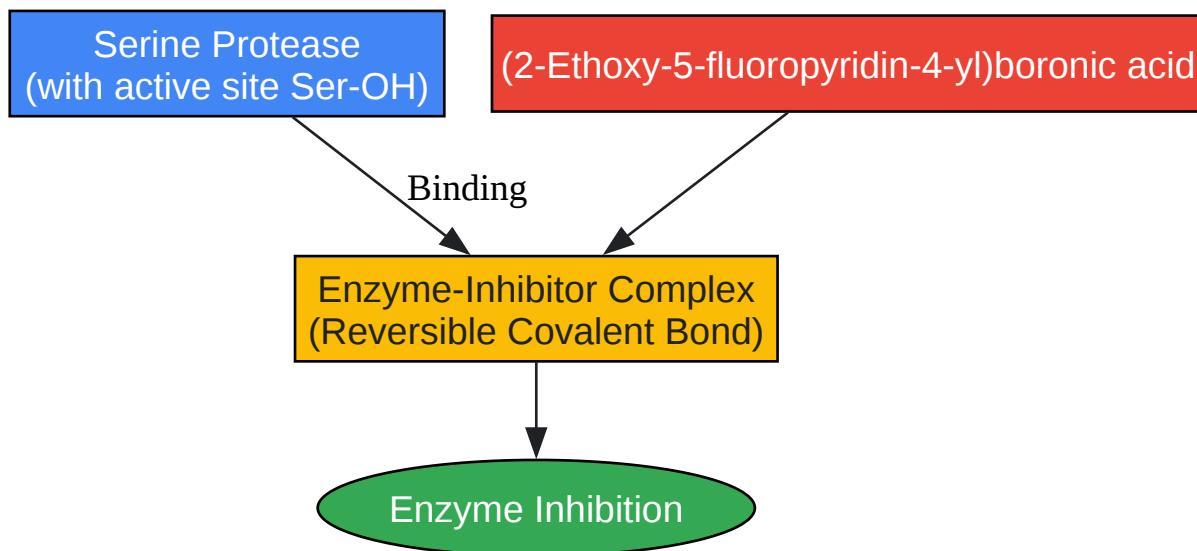

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery and development. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, a boronic acid (or its ester) is coupled with an organohalide in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutically active molecules.^{[7][8][9]}

The use of **(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid** in a Suzuki-Miyaura coupling allows for the direct incorporation of the 2-ethoxy-5-fluoropyridin-4-yl moiety into a target structure. This can be advantageous for modulating the physicochemical properties, such as solubility and metabolic stability, of a lead compound in a drug discovery program.

Below is a diagram illustrating the general workflow of a Suzuki-Miyaura cross-coupling reaction.


[Click to download full resolution via product page](#)

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition

Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme, leading to its inhibition.^[10] While specific enzyme targets for **(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid** have not been detailed in the literature, its structural features make it a candidate for incorporation into larger molecules designed as enzyme inhibitors.

The logical relationship for the mechanism of serine protease inhibition by a boronic acid is depicted below.

[Click to download full resolution via product page](#)

Mechanism of serine protease inhibition by a boronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cyclicpharma.com [cyclicpharma.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [kuscholarworks.ku.edu]
- To cite this document: BenchChem. [Technical Guide: (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596174#2-ethoxy-5-fluoropyridin-4-yl-boronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com